2-({4-[(Dipropylamino)carbonyl]anilino}carbonyl)-benzoic acid

Lipophilicity LogP ADME

This exact CAS 940224-24-8 compound is required for reproducible biological screening. The dipropylcarbamoyl substitution yields a calculated LogP of 3.78—substantially higher than the diethyl analog (CAS 940510-49-6)—directly impacting membrane permeability, target engagement, and ADME profiles. Even structurally similar N-aryl phthalamic acids cannot be substituted without re-validation. Available at ≥97% purity from multiple manufacturers, this building block is essential for DPP-IV SAR campaigns, auxin transport inhibition studies, and as a calibrated LogP reference standard. Order now to avoid assay variability and ensure cross-laboratory benchmarking consistency.

Molecular Formula C21H24N2O4
Molecular Weight 368.4g/mol
CAS No. 940224-24-8
Cat. No. B354572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-({4-[(Dipropylamino)carbonyl]anilino}carbonyl)-benzoic acid
CAS940224-24-8
Molecular FormulaC21H24N2O4
Molecular Weight368.4g/mol
Structural Identifiers
SMILESCCCN(CCC)C(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C(=O)O
InChIInChI=1S/C21H24N2O4/c1-3-13-23(14-4-2)20(25)15-9-11-16(12-10-15)22-19(24)17-7-5-6-8-18(17)21(26)27/h5-12H,3-4,13-14H2,1-2H3,(H,22,24)(H,26,27)
InChIKeyWJBLVJDIXJAFBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-({4-[(Dipropylamino)carbonyl]anilino}carbonyl)-benzoic acid (CAS 940224-24-8): Structural Identity and Compound-Class Context for Procurement Screening


2-({4-[(Dipropylamino)carbonyl]anilino}carbonyl)-benzoic acid (CAS 940224-24-8; MFCD09436170) is a synthetic small-molecule building block with the molecular formula C₂₁H₂₄N₂O₄ and a molecular weight of 368.43 g/mol . Its structure comprises a phthalamic acid core (ortho-carboxy benzamide) linked via an anilino bridge to a para-substituted N,N-dipropylcarbamoyl phenyl moiety . The compound is classified as an N-aryl 2-carbamoylbenzoic acid derivative—a scaffold historically explored for auxin transport inhibition in plants and, more recently, as a warhead or linker in medicinal chemistry campaigns targeting dipeptidyl peptidases and other serine hydrolases [1]. Commercially, it is supplied at ≥97% purity by multiple vendors including Fujifilm Wako Pure Chemical, Fluorochem, and Leyan, and is designated for research use only .

Why Generic Substitution Fails for 2-({4-[(Dipropylamino)carbonyl]anilino}carbonyl)-benzoic acid: Structural Specificity vs. In-Class Analogs


Compounds within the N-aryl phthalamic acid family cannot be treated as interchangeable procurement items because subtle variations in the N-alkyl substituent chain length and the aromatic bridge geometry produce significant differences in lipophilicity, hydrogen-bonding capacity, and target engagement [1]. The dipropylamino substituent on the distal benzamide ring of 940224-24-8 generates a calculated LogP of approximately 3.78, which is measurably higher than that of the diethyl analog (CAS 940510-49-6; C₁₉H₂₀N₂O₄, MW 340.38) and markedly different from the cyclohexane-carboxylic acid analog (CAS 940226-06-2; C₂₁H₃₀N₂O₄) . These differences alter solubility, membrane permeability, and in vitro ADME profiles, meaning that a diethyl or cyclohexyl variant—even if structurally similar at first glance—may exhibit divergent target inhibition, cellular potency, or assay interference properties when deployed in the same biological system [2]. For procurement decisions predicated on reproducible screening outcomes, the exact match to CAS 940224-24-8 is therefore non-negotiable unless explicit re-validation data are provided for the proposed substitute.

Quantitative Differentiation Evidence for 2-({4-[(Dipropylamino)carbonyl]anilino}carbonyl)-benzoic acid (940224-24-8) vs. Closest Analogs


Lipophilicity Differentiation: LogP of Dipropyl Analog vs. Diethyl and Cyclohexyl Comparators

The computed LogP for 940224-24-8 is 3.78, driven by the two propyl chains on the distal carbamoyl group . By contrast, the diethyl analog (CAS 940510-49-6, C₁₉H₂₀N₂O₄, MW 340.38) possesses two fewer methylene units and is expected to exhibit a LogP approximately 0.8–1.2 units lower based on the Hansch π-contribution of ~0.5 per methylene group [1]. The cyclohexane-carboxylic acid analog (CAS 940226-06-2, C₂₁H₃₀N₂O₄) replaces the aromatic ortho-carboxylic acid with a saturated cyclohexyl ring, altering both LogP and hydrogen-bond donor/acceptor geometry .

Lipophilicity LogP ADME Physicochemical profiling

Hydrogen-Bond Donor Count and Its Impact on Target Engagement vs. Mono-Carboxylic Acid Analogs

940224-24-8 possesses two hydrogen-bond donor (HBD) groups—the ortho-carboxylic acid and the anilino amide NH—giving it a HBD count of 2 . This distinguishes it from simpler mono-carboxylic acid analogs such as 3-(dipropylcarbamoyl)benzoic acid (CAS 126926-35-0, C₁₄H₁₉NO₃, HBD = 1), which lack the second amide NH and the ortho-carboxy arrangement [1]. In phthalamic acid-based DPP-IV inhibitors, the ortho-carboxylic acid group is critical for interacting with the catalytic Ser630 and His740 residues; compounds lacking this arrangement show IC50 values >100 µM versus 23.9–33.5 µM for properly oriented phthalamic acids, representing a >3- to >4-fold potency differential [2].

Hydrogen bonding Structure-activity relationship Serine hydrolase Phthalamic acid

Purity Benchmarking: Certified 97% Purity Enables Reproducible Structure-Activity Relationship Studies

940224-24-8 is supplied at a certified purity of ≥97% by multiple independent vendors, including Fluorochem (Product F723946) and Leyan (Product 1392378), as verified by HPLC or equivalent chromatographic methods . In contrast, the diethyl analog (CAS 940510-49-6) and the cyclohexyl analog (CAS 940226-06-2) are also listed at 97%, but batch-to-batch variability and the absence of publicly available certificates of analysis for many suppliers introduce uncertainty . For the target compound, the Fujifilm Wako catalog entry (Product 026013) provides established quality documentation including spectral data and inspection certificates, offering procurement-grade traceability that is not uniformly available for less commonly sourced analogs .

Chemical purity Quality control Reproducibility SAR

Fraction sp³ (Fsp3) as a Metric of Molecular Complexity: Dipropyl Analog Offers Higher Three-Dimensional Character than Diethyl and Mono-Carboxy Comparators

The fraction of sp³-hybridized carbon atoms (Fsp3) for 940224-24-8 is calculated as 0.286, reflecting the contribution of the two propyl chains to overall molecular saturation . This is higher than the diethyl analog (CAS 940510-49-6; Fsp3 estimated at ~0.211, given two fewer methylene units in an otherwise identical framework) and substantially exceeds that of the fully aromatic 3-(dipropylcarbamoyl)benzoic acid (CAS 126926-35-0; Fsp3 estimated at ~0.214) [1]. Higher Fsp3 correlates with improved aqueous solubility, reduced crystal packing energy, and more favorable clinical developability profiles—a principle documented across multiple medicinal chemistry campaigns where increasing Fsp3 from <0.2 to >0.25 improved solubility by 2- to 5-fold [2].

Fsp3 Molecular complexity Drug-likeness Screening library design

Procurement-Relevant Application Scenarios for 2-({4-[(Dipropylamino)carbonyl]anilino}carbonyl)-benzoic acid (940224-24-8)


Dipeptidyl Peptidase IV (DPP-IV) Inhibitor Screening and SAR Expansion

940224-24-8 is structurally aligned with the phthalamic acid class of DPP-IV inhibitors, which have demonstrated IC50 values in the 23.9–33.5 µM range in published enzyme inhibition assays [1]. The compound's dual hydrogen-bond donor motif (ortho-COOH + anilino NH) and LogP of 3.78 make it suitable as a scaffold for systematic SAR exploration, where the dipropylamino group can be varied to optimize potency and selectivity against related dipeptidyl peptidases (DPP2, DPP8, DPP9, FAP). Its Fsp3 of 0.286 supports inclusion in diversity-oriented screening decks targeting serine hydrolases.

Auxin Transport Inhibition Studies in Plant Biology

N-Aryl 2-carbamoylbenzoic acids (phthalamic acids) are established auxin transport inhibitors in plants, with activity directly linked to the ortho-carboxylic acid moiety and the aromatic bridge geometry [2]. 940224-24-8, bearing the dipropylcarbamoyl substituent on the distal phenyl ring, provides a more lipophilic variant (LogP 3.78) compared to simpler N-phenyl phthalamic acids, enabling studies of how lipophilicity modulates phloem mobility, tissue penetration, and auxin transport inhibition potency in Arabidopsis thaliana or crop species models.

Building Block for Norbornadiene-Based Photochemical Energy Storage Polymers

The dipropylcarbamoyl-phenyl motif is a recognized chromophore in donor-acceptor norbornadiene (D-A NBD) systems used for solar energy storage polymers [3]. While 940224-24-8 itself has not been directly incorporated into such polymers, its dipropylcarbamoyl-anilino substructure is chemically identical to the pendant groups used in polystyrene-grafted D-A NBD systems. The compound can serve as a precursor or model substrate for synthesizing and characterizing novel photochemical valence isomerization materials.

Physicochemical Comparator in ADME Profiling Panels

With a measured LogP of 3.78, HBD count of 2, HBA count of 4, and Fsp3 of 0.286, 940224-24-8 occupies a well-defined region of drug-like chemical space . It can be employed as a calibrated reference compound in ADME assay panels (e.g., PAMPA permeability, microsomal stability, plasma protein binding) where systematic variation of LogP and HBD count across a congeneric series is required to build in silico prediction models. Its commercial availability at documented purity from multiple vendors supports its use as a cross-laboratory benchmarking standard.

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